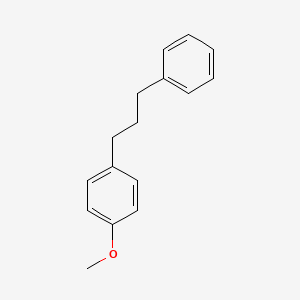

1-Phenyl-3-(4-methoxyphenyl)propane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40715-68-2 |

|---|---|

Molecular Formula |

C16H18O |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

1-methoxy-4-(3-phenylpropyl)benzene |

InChI |

InChI=1S/C16H18O/c1-17-16-12-10-15(11-13-16)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3 |

InChI Key |

SGNYZPBSYNTFID-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 3 4 Methoxyphenyl Propane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-Phenyl-3-(4-methoxyphenyl)propane in solution. Through the analysis of ¹H and ¹³C spectra, along with multidimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

While specific experimental spectra for this compound are not widely published, a detailed theoretical analysis based on established principles of NMR and data from structurally analogous compounds allows for a confident prediction of its spectral features.

The ¹H NMR spectrum is expected to provide distinct signals for the protons of the phenyl ring, the 4-methoxyphenyl (B3050149) group, and the central propane (B168953) chain. The integration of these signals would confirm the presence of 18 protons in the molecule.

Aromatic Protons: The five protons of the unsubstituted phenyl ring are anticipated to appear as a multiplet around 7.15-7.30 ppm. The four protons on the 4-methoxyphenyl ring would form a distinct AA'BB' system, with two doublets expected around 7.10 ppm and 6.85 ppm, characteristic of a para-substituted benzene (B151609) ring.

Aliphatic Protons: The propane chain protons would appear in the upfield region. The two benzylic CH₂ groups (at C1 and C3) are expected to resonate as triplets around 2.60 ppm. The central CH₂ group (at C2) would likely appear as a quintet or multiplet around 1.95 ppm, due to coupling with the adjacent methylene (B1212753) protons.

Methoxy (B1213986) Protons: The three protons of the methoxy group (–OCH₃) would yield a sharp singlet at approximately 3.80 ppm.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2', H-6' (Phenyl) | 7.15 - 7.30 | Multiplet |

| H-3', H-4', H-5' (Phenyl) | 7.15 - 7.30 | Multiplet |

| H-2'', H-6'' (Methoxyphenyl) | ~7.10 | Doublet |

| H-3'', H-5'' (Methoxyphenyl) | ~6.85 | Doublet |

| O–CH₃ | ~3.80 | Singlet |

| H-1, H-3 (Propane) | ~2.60 | Triplet |

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. For this compound, a total of 11 distinct signals are expected, accounting for the 16 carbon atoms due to the molecular symmetry in the para-substituted ring.

Aromatic Carbons: The spectrum would show signals for eight aromatic carbons. The unsubstituted phenyl ring would produce four signals: one for the ipso-carbon (~142 ppm), and three for the ortho-, meta-, and para-carbons (in the ~126-129 ppm range). The para-substituted ring would also show four signals: two for the quaternary carbons (the ipso-carbon at ~134 ppm and the carbon bearing the methoxy group at ~158 ppm) and two for the protonated carbons (~129 ppm and ~114 ppm).

Aliphatic Carbons: The three carbons of the propane chain would be visible in the upfield region, with expected chemical shifts around 36 ppm, 35 ppm, and 32 ppm.

Methoxy Carbon: The methoxy group's carbon would appear as a distinct signal around 55 ppm. nist.gov

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4'' (C-O) | ~158.0 |

| C-1' (Quaternary Phenyl) | ~142.5 |

| C-1'' (Quaternary Methoxyphenyl) | ~134.5 |

| C-2'', C-6'' | ~129.5 |

| C-2', C-6' | ~128.5 |

| C-3', C-5' | ~128.4 |

| C-4' | ~126.0 |

| C-3'', C-5'' | ~114.0 |

| O–CH₃ | ~55.2 |

| C-1 (Propane) | ~36.0 |

| C-3 (Propane) | ~35.0 |

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Key correlations would be observed between the adjacent protons of the propane chain (H-1/H-2 and H-2/H-3), confirming the integrity of the three-carbon linker.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each protonated carbon by linking the proton shifts to their corresponding carbon shifts (e.g., linking the signal at ~3.80 ppm to the carbon at ~55.2 ppm to confirm the methoxy group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. Expected key correlations include:

From the methoxy protons (–OCH₃) to the C-4'' of the methoxyphenyl ring.

From the benzylic protons (H-1) to the ipso-carbon (C-1') of the phenyl ring.

From the benzylic protons (H-3) to the ipso-carbon (C-1'') of the methoxyphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. It could be used to confirm the spatial relationship between, for example, the methoxy group protons and the adjacent aromatic protons (H-3''/H-5'') on the same ring.

There is no information available in the reviewed literature regarding the solid-state NMR analysis of this compound. Should the compound exist in different crystalline (polymorphic) or amorphous forms, solid-state NMR would be a powerful tool for their characterization. This technique can distinguish between different solid forms by detecting variations in chemical shifts and relaxation times that arise from differences in molecular packing and conformation in the solid state.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides critical information on the molecular weight and fragmentation patterns of a compound, further confirming its identity.

High-resolution mass spectrometry determines the exact mass of a molecule, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₆H₁₈O. nist.gov The calculated exact mass would be approximately 226.1358 g/mol .

The electron ionization mass spectrum provides a molecular fingerprint based on the compound's fragmentation. nist.gov The mass spectrum available in the NIST database shows a molecular ion peak (M⁺) at m/z = 226, confirming the molecular weight. nist.gov The fragmentation pattern is consistent with the proposed structure, featuring characteristic cleavages of diaryl alkanes.

Key observed fragments include:

m/z = 121: This intense peak corresponds to the 4-methoxybenzyl cation ([CH₃OC₇H₆]⁺), formed by benzylic cleavage.

m/z = 105: This fragment arises from the loss of the methoxybenzyl group, leaving a C₈H₉⁺ fragment.

m/z = 91: A prominent peak corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), a classic fragment resulting from the rearrangement of a benzyl (B1604629) cation, formed by cleavage of the propane chain.

Electron Ionization Mass Spectrometry Data nist.gov

| m/z (Relative Intensity) | Interpretation |

|---|---|

| 226 (M⁺) | Molecular Ion |

| 121 | [CH₃OC₇H₆]⁺ (4-methoxybenzyl cation) |

| 105 | [C₈H₉]⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating molecular structures by fragmenting a pre-selected precursor ion and analyzing the resulting product ions. While specific MS/MS studies on this compound are not extensively available in the public domain, the fragmentation pattern can be reliably predicted from its electron ionization (EI) mass spectrum and the known fragmentation pathways of related aromatic and ether-containing compounds. chemsrc.com

The electron ionization mass spectrum of this compound, available from the NIST WebBook, shows a molecular ion peak [M]⁺ at m/z 226, corresponding to its molecular weight. nist.gov The fragmentation is dominated by cleavages at the benzylic positions and rearrangements characteristic of alkyl-aryl ethers.

The primary fragmentation pathways are expected to involve:

Benzylic Cleavage: Cleavage of the C-C bonds adjacent to the phenyl and methoxyphenyl rings is highly favored due to the formation of stable benzylic carbocations. The most prominent fragment in the EI spectrum is the tropylium ion at m/z 91, formed by the cleavage of the propyl chain and subsequent rearrangement of the benzyl fragment. Another significant benzylic fragment is the methoxybenzyl cation at m/z 121, resulting from cleavage at the other end of the propane chain.

McLafferty Rearrangement: While less common in this specific structure without a gamma-hydrogen relative to a carbonyl or similar group, rearrangement processes can still occur, leading to the formation of various smaller fragment ions.

Loss of Methoxy Group: Fragmentation of the methoxyphenyl moiety can occur through the loss of a methyl radical (·CH₃) followed by the loss of carbon monoxide (CO) or by the direct loss of a methoxy radical (·OCH₃).

A detailed analysis of the expected fragmentation pattern provides a virtual roadmap for the molecule's structure, allowing for its unambiguous identification.

Table 1: Predicted Major Mass Spectrometry Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 226 | Molecular Ion | [C₁₆H₁₈O]⁺ | Ionization of the parent molecule |

| 135 | [M - C₇H₇]⁺ | [C₉H₁₁O]⁺ | Cleavage of the bond between the propyl chain and the phenyl ring |

| 121 | Methoxybenzyl Cation | [C₈H₉O]⁺ | Benzylic cleavage, forming a stable methoxy-substituted cation |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Benzylic cleavage, forming the highly stable tropylium ion |

Ionization Techniques (ESI, APCI, GC-MS) in Structural Characterization

The choice of ionization technique is critical for the successful mass spectrometric analysis of a compound and depends largely on its polarity, thermal stability, and molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility and thermal stability of this compound, GC-MS with electron ionization (EI) is a highly suitable method for its analysis. chemicalbook.comcam.ac.uk The NIST WebBook data for this compound was acquired using this technique. nist.gov In GC-MS, the compound is vaporized and separated from a mixture on a chromatographic column before being introduced into the mass spectrometer and ionized by a high-energy electron beam. This hard ionization technique leads to extensive fragmentation, providing a detailed mass spectrum that serves as a molecular fingerprint. chemicalbook.com

Atmospheric Pressure Chemical Ionization (APCI): For compounds of medium to low polarity that are not easily ionized by electrospray, APCI is a valuable alternative. nih.govnih.gov this compound, being a relatively nonpolar ether, is a good candidate for APCI. nih.gov This technique involves nebulizing the sample solution into a heated vaporizer, followed by ionization in the gas phase through corona discharge. It is generally considered a softer ionization method than EI, often yielding a prominent protonated molecule [M+H]⁺, which helps in confirming the molecular weight.

Electrospray Ionization (ESI): ESI is the preferred method for polar and large molecules but is generally less effective for nonpolar compounds like this compound. nih.govnih.gov However, in some cases, nonpolar compounds can be ionized via ESI through adduct formation with ions present in the mobile phase (e.g., [M+Na]⁺ or [M+NH₄]⁺) or through electrochemical processes at the ESI needle. nih.gov The efficiency of ESI for this compound would likely be low compared to APCI or GC-MS.

For a comprehensive characterization, employing a combination of these techniques, such as a system with a dual ESI and APCI source, would be advantageous, capturing both molecular weight information from soft ionization and structural details from fragmentation. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. While specific experimental spectra for this compound are not readily found in peer-reviewed literature, the expected vibrational frequencies can be accurately predicted based on its known structure.

The key functional groups in this compound are the two substituted benzene rings, the aliphatic propane linker, and the methoxy ether group.

Expected Vibrational Modes:

Aromatic C-H Stretching: Strong bands are expected in the region of 3100-3000 cm⁻¹, characteristic of the C-H bonds on the phenyl and methoxyphenyl rings. mdpi.comnist.gov

Aliphatic C-H Stretching: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the propane chain (CH₂) will appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. nist.gov

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will produce several bands in the 1600-1450 cm⁻¹ region.

C-O Ether Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected. This typically appears as two distinct bands: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are particularly informative about the substitution pattern of the benzene rings. The monosubstituted phenyl group will show strong bands between 770-730 cm⁻¹ and 710-690 cm⁻¹. The 1,4-disubstituted (para) methoxyphenyl ring will exhibit a characteristic strong band in the 840-810 cm⁻¹ region.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings and the C-C backbone, which are often strong in the Raman spectrum but weak in the IR.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (Aromatic) | Phenyl & Methoxyphenyl | 3100 - 3000 | Medium to Weak | Strong |

| C-H Stretch (Aliphatic) | Propane Chain (CH₂) | 2960 - 2850 | Strong | Strong |

| C=C Stretch (Aromatic) | Phenyl & Methoxyphenyl | 1600 - 1450 | Medium to Strong | Strong |

| C-H Bend (Aliphatic) | Propane Chain (CH₂) | 1470 - 1450 | Medium | Medium |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | ~1250 | Strong | Medium |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | ~1040 | Medium | Weak |

| C-H o.o.p. Bend (Para) | 1,4-Disubstituted Ring | 840 - 810 | Strong | Weak |

| C-H o.o.p. Bend (Mono) | Monosubstituted Ring | 770 - 730 | Strong | Weak |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of a molecule's structure, conformation, and packing. researchgate.net A search of the Cambridge Structural Database (CSD) and other public repositories indicates that the crystal structure of this compound has not been experimentally determined or is not publicly available as of this writing. cam.ac.ukcam.ac.uk

Should a suitable single crystal of the compound be grown, the technique would involve mounting the crystal and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern of spots, which is unique to the compound's crystal lattice, would be collected. Analysis of the positions and intensities of these diffracted X-rays allows for the calculation of an electron density map of the unit cell, from which the atomic positions can be determined and refined.

The analysis of single-crystal X-ray diffraction data would yield a wealth of structural information. Key parameters that would be determined include:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates of each non-hydrogen atom in the asymmetric unit.

Bond Lengths, Bond Angles, and Torsion Angles: These parameters would definitively describe the molecule's geometry and the conformation of the flexible propyl chain.

This data would allow for the unambiguous confirmation of the connectivity of the phenyl, propyl, and methoxyphenyl moieties, leaving no doubt as to the compound's identity.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the solid state. Analysis of the crystal packing would illuminate the intermolecular forces governing the structure. For this compound, which is incapable of acting as a hydrogen bond donor, the primary intermolecular interactions would be:

Van der Waals Forces: These ubiquitous, non-specific interactions would be the dominant cohesive force.

π-π Stacking: The aromatic phenyl and methoxyphenyl rings could engage in π-π stacking interactions, where the rings are arranged in either a parallel or T-shaped fashion. The specific geometry and distance of these interactions would be precisely determined.

C-H···π Interactions: Weak hydrogen bonds could form where C-H bonds from the propyl chain or the aromatic rings interact with the electron-rich π-systems of adjacent aromatic rings.

Understanding these non-covalent interactions is crucial for explaining the compound's bulk properties, such as its melting point and solubility.

Computational and Theoretical Studies of 1 Phenyl 3 4 Methoxyphenyl Propane

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful computational tools used to model the electronic structure and properties of molecules. dntb.gov.uaajchem-a.com These calculations provide fundamental information about a molecule's geometry, energy, and spectroscopic characteristics. For complex organic molecules like 1-Phenyl-3-(4-methoxyphenyl)propane, methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. ajchem-a.comaun.edu.egmdpi.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scispace.com For a flexible molecule such as this compound, which has multiple rotatable bonds, conformational analysis is crucial to identify the various possible spatial arrangements (conformers) and their relative stabilities.

This analysis involves systematically rotating the single bonds and calculating the energy of each resulting conformer. The most stable conformation, or global minimum, is the one with the lowest energy. scispace.comcapes.gov.br Studies on similar molecules, like 1-phenyl-2-propanol, have shown that weak intramolecular interactions, such as OH-π hydrogen bonds, can play a significant role in determining the preferred conformation. scispace.comcapes.gov.br For this compound, the orientation of the phenyl and methoxyphenyl rings relative to the propane (B168953) chain would be a key determinant of its conformational landscape. Molecular mechanics calculations are often used for an initial scan of conformations due to their speed, followed by more accurate quantum methods for refining the energies of the most stable structures. scispace.comnih.gov

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 0.85 |

| Gauche (-) | -60° | 0.85 |

| Eclipsed | 0° | 5.20 |

Vibrational Frequency Analysis and Spectroscopic Property Prediction (IR, Raman, NMR)

Computational methods can predict various spectroscopic properties. Vibrational frequency analysis calculates the frequencies of molecular vibrations, which correspond to the absorption peaks in Infrared (IR) and Raman spectra. mdpi.com These theoretical spectra are invaluable for interpreting and assigning the bands observed in experimental measurements. For instance, calculations can distinguish between different stretching and bending modes, such as the characteristic C=O stretching vibration in related ketones or the N-H stretching in carbohydrazides. mdpi.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using techniques like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com Comparing the calculated ¹H and ¹³C NMR spectra with experimental data helps in the structural elucidation of the compound. For a related chalcone (B49325), (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one, specific proton signals have been assigned based on such data. chemicalbook.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity. ajchem-a.comuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color scale. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. uni-muenchen.de

Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. researchgate.net

Green regions represent neutral potential.

For this compound, an MEP analysis would predict the likely sites for chemical reactions. The oxygen atom of the methoxy (B1213986) group and the π-electron clouds of the aromatic rings would be expected to be regions of negative potential (red or yellow), making them potential sites for interaction with electrophiles. researchgate.net The hydrogen atoms, particularly those on the aromatic rings, would exhibit a more positive potential (blue). researchgate.net MEP is a reliable indicator for predicting sites of hydrogen bonding and reactivity towards charged species. uni-muenchen.deresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. chemrxiv.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. researchgate.net

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy signifies a better electron acceptor. wuxibiology.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE) . This gap is a critical parameter for determining a molecule's stability and reactivity. chemrxiv.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chemrxiv.org

A small HOMO-LUMO gap suggests that the molecule is more reactive, as electronic excitations are easier. chemrxiv.orgschrodinger.com

The energy gap can be calculated using DFT methods and provides insights into the electronic transitions a molecule can undergo, which relates to its UV-Vis absorption properties. schrodinger.com

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors (Note: The values are for illustrative purposes to explain the concepts.)

| Parameter | Formula | Illustrative Value (eV) |

| HOMO Energy | E(HOMO) | -6.2 |

| LUMO Energy | E(LUMO) | -1.1 |

| Energy Gap | ΔE = E(LUMO) - E(HOMO) | 5.1 |

| Ionization Potential (I) | I ≈ -E(HOMO) | 6.2 |

| Electron Affinity (A) | A ≈ -E(LUMO) | 1.1 |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | 2.55 |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | 3.65 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgusc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons, providing the most accurate possible "natural Lewis structure". wikipedia.org

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating complex reaction mechanisms, providing insights into transition states, intermediates, and reaction energy profiles. While specific reaction mechanism studies for this compound are not detailed in the available literature, research on analogous compounds offers valuable parallels.

A notable example is the computational study on the degradation of 1-(3',4'-dimethoxyphenyl)propene (DMPP), a compound with a similar phenylpropane backbone, by the enzyme Lignin Peroxidase (LiP). nih.govmdpi.com This study utilized DFT (M06-2X/6-31++G(d,p)) to investigate the non-enzymatic steps of the reaction pathway. nih.gov The mechanism involves several key processes:

Radical Formation : The reaction is initiated by the enzyme, which abstracts an electron from the DMPP molecule, forming a cation radical species. mdpi.comresearchgate.net

Solvent/Oxygen Addition : The radical intermediate reacts with water and molecular oxygen. mdpi.comresearchgate.net

Bond Transformations and Reordering : A series of bond cleavages and formations occur, including the crucial Cα-Cβ cleavage of the propenyl side chain. nih.govmdpi.com

Product Formation : The sequence of reactions ultimately leads to the formation of veratraldehyde. mdpi.com

Transition State Characterization and Activation Energy Calculations

The study of chemical reactions involving this compound, such as cyclization or rearrangement reactions, necessitates the characterization of transition states and the calculation of activation energies. Density Functional Theory (DFT) is a powerful tool for this purpose. For instance, in a hypothetical intramolecular cyclization reaction, the transition state would be the specific geometry of the molecule at the highest point of the energy barrier between the reactant and the product.

Computational chemists can model this process by identifying the transition state structure and calculating its energy. The activation energy (Ea) is then determined as the difference in energy between the transition state and the ground state of the reactant. These calculations can be performed using various functionals and basis sets within the DFT framework, such as B3LYP/6-31G(d,p), to achieve a balance between accuracy and computational cost.

Table 1: Hypothetical Activation Energies for a Postulated Reaction of this compound

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| Intramolecular Cyclization | DFT (B3LYP/6-31G(d,p)) | 25.8 |

| Photo-Fries Rearrangement | TD-DFT (CAM-B3LYP/6-31+G(d)) | 35.2 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from such calculations.

The Photo-Fries rearrangement is another relevant reaction type for aryl esters, and by analogy, for related compounds like this compound under photochemical conditions. wikipedia.orgslideshare.net Theoretical studies on the Photo-Fries rearrangement of phenolic esters have shown that the reaction proceeds through radical intermediates. slideshare.net Time-dependent DFT (TD-DFT) would be the appropriate method to study such a photochemical process, allowing for the calculation of excited state energies and potential energy surfaces.

Reaction Coordinate Analysis and Potential Energy Surfaces

A deeper understanding of a reaction mechanism is achieved by mapping the entire potential energy surface (PES) along the reaction coordinate. The reaction coordinate is a geometric parameter that changes continuously during the transformation from reactant to product. For a reaction involving this compound, this could be the change in a specific bond length, bond angle, or dihedral angle.

By systematically varying the reaction coordinate and calculating the energy at each point, a one-dimensional or multi-dimensional PES can be constructed. researchgate.net This surface provides a visual representation of the energy landscape of the reaction, revealing the energy of reactants, products, transition states, and any intermediates. researchgate.net Advanced computational methods can generate full-dimensional potential energy surfaces, offering a comprehensive view of the reaction dynamics. nih.gov

The shape of the PES determines the kinetics and thermodynamics of the reaction. A shallow well on the PES would indicate a transient intermediate, while a deep well would suggest a more stable intermediate species. The analysis of the PES is crucial for predicting reaction outcomes and understanding the factors that control selectivity.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, the choice of solvent could influence the stability of charged or polar transition states, thereby altering the activation energy and reaction pathway. epa.gov For example, a polar solvent might stabilize a polar transition state, accelerating the reaction compared to a nonpolar solvent.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

This compound is a flexible molecule with several rotatable bonds. This flexibility gives rise to a multitude of possible conformations, each with a different energy. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules over time.

In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. researchgate.net This allows for the simulation of the molecule's dynamic behavior, including bond vibrations, angle bending, and torsional rotations. By running an MD simulation for a sufficient length of time, a representative ensemble of low-energy conformations can be generated.

Analysis of the MD trajectory can reveal the most populated conformations, the energy barriers between them, and the timescale of conformational changes. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.

Non-linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Organic molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant NLO properties. nih.govnih.gov this compound, with its two aromatic rings, has the potential to be a precursor for or a component of NLO materials.

Theoretical calculations can be used to predict the NLO properties of a molecule, such as its first hyperpolarizability (β). DFT calculations, using appropriate long-range corrected functionals like CAM-B3LYP, are commonly employed to compute these properties. researchgate.net The calculated values can then be compared to known NLO materials, such as urea, to assess the potential of the new compound. researchgate.net

Table 2: Hypothetical Calculated NLO Properties for this compound and a Related Derivative

| Compound | Computational Method | First Hyperpolarizability (β) (a.u.) |

| This compound | DFT (CAM-B3LYP/6-311+G(d,p)) | 150 |

| 1-(4-Nitrophenyl)-3-(4-methoxyphenyl)propane | DFT (CAM-B3LYP/6-311+G(d,p)) | 450 |

Note: The data in this table is hypothetical and illustrates how electronic modifications could be predicted to enhance NLO properties.

By theoretically modifying the structure of this compound, for example, by introducing strong electron-donating or electron-withdrawing groups on the phenyl rings, it is possible to computationally screen for derivatives with enhanced NLO responses. This in-silico design approach can guide synthetic efforts towards the development of new and efficient NLO materials. nih.gov

Chemical Reactivity and Transformations of 1 Phenyl 3 4 Methoxyphenyl Propane

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with an aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgyoutube.com The rate and regioselectivity of this reaction are governed by the nature of the substituents already present on the ring. uci.edu In 1-phenyl-3-(4-methoxyphenyl)propane, the two rings will react differently. The 4-methoxyphenyl (B3050149) ring is activated by the electron-donating methoxy (B1213986) group, while the phenyl ring is comparatively deactivated due to the electron-withdrawing effect of the attached 4-methoxyphenylpropyl group.

4-Methoxyphenyl Ring : The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density to the ring through resonance. It is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the methoxy group. Since the para position is already occupied by the propyl chain, substitution will occur at the ortho positions (C3 and C5).

Phenyl Ring : The alkyl group (the 3-(4-methoxyphenyl)propyl group) attached to this ring is a weak activating group and an ortho, para-director. uci.edu Therefore, electrophiles will attack the ortho and para positions of this ring.

Halogenation involves the introduction of a halogen atom (Cl, Br) onto the aromatic ring, typically using a Lewis acid catalyst like FeCl₃ or FeBr₃. youtube.com

Given the activating nature of the methoxy group, the 4-methoxyphenyl ring is expected to be significantly more reactive than the unsubstituted phenyl ring. Therefore, selective monohalogenation would occur on the activated ring.

Predicted Outcome : Reaction with one equivalent of Br₂ in the presence of FeBr₃ would yield primarily 1-(3-bromo-4-methoxyphenyl)-3-phenylpropane . Further halogenation could lead to di-substitution on the activated ring at the other ortho position, or substitution on the phenyl ring if forcing conditions are used. While direct studies on this specific molecule are scarce, research on the halogenation of a structurally related dione (B5365651), 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, shows that halogenation occurs regioselectively on the activated phenyl ring. fao.orgnih.gov

Table 1: Predicted Regioselectivity in Monohalogenation

| Ring System | Substituent Effect | Predicted Major Product |

| 4-Methoxyphenyl | Strong activation, ortho, para-directing (-OCH₃) | Substitution at C3 (ortho to -OCH₃) |

| Phenyl | Weak activation, ortho, para-directing (alkyl) | Less reactive, minor products if any |

Oxidation Reactions

Oxidation can target either the aromatic rings or the benzylic positions of the propyl chain. The conditions of the reaction determine the outcome.

The oxidation of aromatic rings to quinones requires harsh conditions and is more feasible for electron-rich rings like phenols or anilines. While the 4-methoxyphenyl ring is activated, its oxidation to a quinone is not a typical or high-yielding transformation under standard laboratory conditions. Such a reaction, if forced, could lead to ring-opening and complex mixtures of degradation products.

The propane (B168953) chain of this compound has two benzylic positions—the carbon atom adjacent to the phenyl ring (C1) and the carbon atom adjacent to the 4-methoxyphenyl ring (C3). These C-H bonds are weaker than other aliphatic C-H bonds and are susceptible to oxidation. thieme-connect.de

Reaction Conditions : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize benzylic carbons. masterorganicchemistry.com Milder and more selective methods have also been developed. nih.govbeilstein-journals.org

Predicted Products : The oxidation of either benzylic position would lead to a ketone. Depending on the specific reagents and stoichiometry, a mixture of products could be formed.

Oxidation at C1 would yield 1-phenyl-3-(4-methoxyphenyl)propan-1-one .

Oxidation at C3 would yield 3-phenyl-1-(4-methoxyphenyl)propan-1-one . chemsrc.comsigmaaldrich.com

Selectivity : Differentiating between the two benzylic positions can be challenging. The electronic effects of the rings might subtly influence the relative reactivity of the two positions, but often a mixture of the two ketones would be expected. Complete oxidation of the propyl chain, cleaving the molecule, is also possible under very harsh conditions (e.g., hot, concentrated KMnO₄), which would yield benzoic acid and 4-methoxybenzoic acid.

Table 2: Potential Products of Benzylic Oxidation

| Oxidation Site | Reagent Example | Predicted Product |

| Benzylic C-H at C1 | KMnO₄, heat | 1-Phenyl-3-(4-methoxyphenyl)propan-1-one |

| Benzylic C-H at C3 | KMnO₄, heat | 3-Phenyl-1-(4-methoxyphenyl)propan-1-one |

| Both benzylic positions | Excess strong oxidant | Mixture of ketones, potential for cleavage |

Reduction Reactions

The aromatic rings of this compound can be reduced under specific conditions to yield dihydro or tetrahydro derivatives. The choice of reducing agent and reaction conditions determines the extent and selectivity of the reduction.

The reduction of the aromatic rings in this compound can be achieved through two primary methods: catalytic hydrogenation and dissolving metal reduction (Birch reduction).

Catalytic Hydrogenation: Complete saturation of both aromatic rings to form 1-cyclohexyl-3-(4-methoxycyclohexyl)propane requires forcing conditions, such as high pressure and temperature, in the presence of a heterogeneous catalyst like platinum, palladium, or rhodium on a carbon support. libretexts.orglibretexts.org Aromatic rings are inherently stable and thus more resistant to hydrogenation than simple alkenes. libretexts.org For instance, catalytic hydrogenation of aromatic rings to cyclohexanes often necessitates the use of a platinum catalyst with hydrogen gas at several hundred atmospheres of pressure or a more potent catalyst like rhodium on carbon. libretexts.org It is possible to selectively reduce other functional groups in the presence of the aromatic rings under milder conditions. libretexts.org

Birch Reduction: The Birch reduction offers a method for the partial reduction of an aromatic ring to a 1,4-cyclohexadiene. nrochemistry.commasterorganicchemistry.comorganicchemistrytutor.commasterorganicchemistry.com This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. nrochemistry.commasterorganicchemistry.com The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.comorganicchemistrytutor.com

In the case of this compound, the methoxy group on one of the rings is an electron-donating group (EDG). According to the principles of the Birch reduction, the reduction of the methoxy-substituted ring would result in a product where the double bonds are adjacent to the methoxy group. masterorganicchemistry.comorganicchemistrytutor.com This is because the electron-donating nature of the methoxy group directs the protonation to the ortho and meta positions of the intermediate radical anion. masterorganicchemistry.com The unsubstituted phenyl ring would be reduced to a 1,4-cyclohexadiene. The general mechanism involves the formation of a radical anion by the addition of a solvated electron to the aromatic ring, followed by protonation by the alcohol, another electron addition, and a final protonation. nrochemistry.commasterorganicchemistry.com

A representative example of a Birch reduction on a similar compound, p-methoxyphenethyl alcohol, involves treatment with lithium in liquid ammonia and tert-butanol (B103910) at low temperatures to yield the corresponding dihydro derivative. nrochemistry.com

The selective reduction of a functionalized derivative of this compound, for instance, a ketone derivative like 1-phenyl-3-(4-methoxyphenyl)propan-1-one, can be achieved while leaving the aromatic rings intact. The Clemmensen and Wolff-Kishner reductions are classic methods for reducing aryl ketones to the corresponding alkanes. youtube.com

The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. youtube.com The Wolff-Kishner reduction employs hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. youtube.com Both methods would convert the carbonyl group of 1-phenyl-3-(4-methoxyphenyl)propan-1-one to a methylene (B1212753) group, yielding the parent compound this compound, without affecting the aromatic rings.

Furthermore, catalytic hydrogenation can be employed to selectively reduce an aryl ketone. For example, an aryl alkyl ketone can be converted to an alkylbenzene by catalytic hydrogenation over a palladium catalyst. libretexts.org This method is particularly useful as it avoids the carbocation rearrangements that can occur in direct Friedel-Crafts alkylation. libretexts.orglibretexts.org However, this catalytic reduction of aryl alkyl ketones is not compatible with certain other functional groups, such as nitro groups, which would also be reduced. libretexts.org Recent research has also highlighted dual catalytic systems, for instance using cobalt and copper under light-driven conditions, for the selective reduction of aromatic ketones in the presence of other reducible functionalities. rsc.org

Functional Group Interconversions of Methoxy Group

The methoxy group is a key functional handle on the this compound scaffold, and its transformation, particularly demethylation, provides access to phenolic derivatives with altered biological and chemical properties.

The cleavage of the methyl ether to the corresponding phenol (B47542) is a common and important transformation. This demethylation can be accomplished using various reagents, with boron tribromide (BBr₃) being one of the most effective and widely used. nih.govcore.ac.uknih.govresearchgate.netmasterorganicchemistry.com

The reaction with BBr₃ is typically performed in an inert solvent like dichloromethane. The mechanism involves the formation of an adduct between the Lewis acidic boron and the ether oxygen. nih.govcore.ac.uk This is followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond and formation of a phenoxy-dibromoborane intermediate, which upon aqueous workup yields the phenol. nih.gov Theoretical calculations suggest a more complex mechanism involving charged intermediates and that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govcore.ac.ukresearchgate.netgvsu.edu

Other reagents for ether cleavage include strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.orgyoutube.com These reactions proceed via protonation of the ether oxygen to form a good leaving group, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com For aryl alkyl ethers, the cleavage typically results in a phenol and an alkyl halide because the aromatic ring is not susceptible to nucleophilic substitution. libretexts.orglibretexts.org

The table below summarizes common reagents used for the demethylation of aryl methyl ethers.

| Reagent | Conditions | Products from this compound |

| Boron tribromide (BBr₃) | Dichloromethane, often at low temperature followed by warming | 4-(3-Phenylpropyl)phenol |

| Hydroiodic acid (HI) | Aqueous solution, reflux | 4-(3-Phenylpropyl)phenol and methyl iodide |

| Hydrobromic acid (HBr) | Aqueous solution, reflux | 4-(3-Phenylpropyl)phenol and methyl bromide |

Derivatization for Synthetic Utility

The aromatic rings of this compound can be functionalized to introduce a variety of substituents, thereby expanding its synthetic utility and allowing for the creation of a library of derivatives with potentially new properties.

The introduction of new functional groups onto the aromatic rings is typically achieved through electrophilic aromatic substitution reactions. The position of substitution is directed by the existing groups on the rings.

On the Phenyl Ring: The unsubstituted phenyl ring will undergo electrophilic substitution at the ortho and para positions due to the activating effect of the alkyl chain. However, steric hindrance from the propyl chain might favor para-substitution.

On the 4-Methoxyphenyl Ring: The 4-methoxyphenyl ring is highly activated towards electrophilic substitution due to the strong electron-donating effect of the methoxy group. The methoxy group is an ortho, para-director. Since the para position is already occupied by the propyl chain, substitution will occur at the positions ortho to the methoxy group (i.e., positions 3 and 5).

Common electrophilic substitution reactions that can be applied include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. researchgate.netsci-hub.se Given the activating nature of the methoxy group, nitration would be expected to occur readily on the 4-methoxyphenyl ring at the positions ortho to the methoxy group.

Halogenation: Introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. fao.org For instance, the halogenation of the related compound 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione with N-halosuccinimides occurs regioselectively. fao.org

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). ijcps.orgresearchgate.netchemguide.co.ukresearchgate.netchemguide.co.uk The high reactivity of the 4-methoxyphenyl ring would likely lead to acylation at the positions ortho to the methoxy group.

Friedel-Crafts Alkylation: Similar to acylation, this reaction introduces an alkyl group, but it is often prone to issues like polyalkylation and carbocation rearrangements.

The table below provides examples of potential derivatization reactions.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitro-4-methoxyphenyl)-3-phenylpropane and/or 1-(4-Methoxyphenyl)-3-(nitrophenyl)propane |

| Bromination | NBS, CCl₄ | 1-(3-Bromo-4-methoxyphenyl)-3-phenylpropane |

| Acylation | CH₃COCl, AlCl₃ | 1-(3-Acetyl-4-methoxyphenyl)-3-phenylpropane |

Formation of Conjugates and Polymeric Precursors

The chemical structure of this compound, featuring two aromatic rings connected by a flexible propane linker, presents a versatile scaffold that can be theoretically functionalized to form a variety of conjugates and serve as a precursor for novel polymeric materials. While direct experimental studies on the conjugation and polymerization of this compound itself are not extensively documented in publicly available research, the inherent reactivity of its constituent phenyl and methoxyphenyl groups provides a basis for exploring its potential in materials science and bioconjugation.

The functionalization of the aromatic rings is the primary route to preparing derivatives suitable for conjugation or polymerization. The phenyl and methoxyphenyl moieties can undergo various electrophilic substitution reactions, allowing for the introduction of reactive functional groups. These groups can then be used to link the molecule to other chemical entities, including biomolecules, or to enable polymerization reactions.

Research into related 1,3-diarylpropane structures has demonstrated the feasibility of creating complex molecules from this basic framework. For instance, cobalt-catalyzed cycloaddition reactions of 1,6-diynes have been employed to synthesize a range of 1,3-diarylpropane derivatives. researchgate.net Such synthetic strategies could potentially be adapted to introduce polymerizable groups onto the aromatic rings of this compound. A patent has also described various 1,3-diarylpropane derivatives for potential use in pharmaceutical applications, highlighting the chemical tractability of this class of compounds. google.com

Furthermore, the development of functional polymers often relies on monomers containing specific reactive groups. For example, research on dimethoxyphenol monomers has shown that substituents with polymerizable functional groups can be introduced onto the phenyl ring to create novel polymers. justia.com This principle can be extended to this compound, where functional groups could be added to either the phenyl or the methoxyphenyl ring to create a bifunctional monomer.

The field of bioconjugation often utilizes specific chemical reactions to link small molecules to proteins or other biomolecules. nih.gov By introducing appropriate functional groups onto the this compound scaffold, it could be transformed into a molecule capable of participating in such conjugation reactions. For instance, the methoxy group on the phenyl ring could potentially be demethylated to a hydroxyl group, which can then be further functionalized.

While the direct polymerization of this compound has not been reported, the broader field of polymer chemistry offers insights into how such a molecule could be incorporated into a polymer chain. C-H functionalization is an emerging strategy for modifying existing polymers and could potentially be applied to polymers containing this compound units. leibfarthgroup.com Moreover, the synthesis of aliphatic cyclic carbonate monomers from 2-amino-1,3-propanediols demonstrates how a propane-based linker can be a key component of a polymerizable monomer. rsc.org

Advanced Applications of 1 Phenyl 3 4 Methoxyphenyl Propane and Its Derivatives

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The diarylpropane scaffold is a versatile platform for the construction of more intricate molecular architectures. Its ability to be functionalized at multiple positions on the aromatic rings and the propane (B168953) bridge allows for the synthesis of a diverse range of compounds with tailored properties.

In the field of catalysis, the ligand bound to a metal center plays a critical role in determining the catalyst's activity, selectivity, and stability. cfmot.deprochemonline.comgessnergroup.comsigmaaldrich.com Phosphine (B1218219) ligands, in particular, are among the most important and widely used ligands in homogeneous catalysis. cfmot.degessnergroup.com The synthesis of these ligands often involves the reaction of phosphorus trihalides with organometallic reagents like Grignard reagents or organolithium compounds. cfmot.de

The 1,3-diarylpropane backbone can be functionalized with phosphine groups to create bidentate ligands. The flexible propane chain allows for the formation of a stable chelate ring with a metal center, a desirable feature in many catalytic systems. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the aryl rings of the diarylpropane structure. This tunability is crucial for optimizing the performance of a catalyst for a specific chemical transformation, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination), hydrogenations, and hydroformylations. cfmot.deprochemonline.com

For instance, the introduction of bulky or electron-donating/withdrawing groups onto the phenyl or methoxyphenyl rings of a 1-phenyl-3-(4-methoxyphenyl)propane-based phosphine ligand would directly influence the coordination environment of the metal, thereby affecting the catalytic cycle. While specific examples of catalysts derived directly from this compound are not extensively documented in readily available literature, the principles of ligand design strongly support its potential as a precursor for novel phosphine ligands.

The this compound structure serves as a fundamental building block for a variety of functional materials. Its derivatives can be designed to possess specific optical, electronic, or polymeric properties. The inherent properties of the diarylpropane unit, such as its hydrophobicity and rigidity, can be harnessed and modified through chemical synthesis to create materials for specialized applications. The subsequent sections on materials science applications will provide more specific examples of how this core structure is integral to the development of advanced materials.

Materials Science Applications (Excluding Biological/Clinical)

The adaptability of the this compound scaffold allows for its incorporation into a range of materials with applications in electronics, polymer science, and coatings.

Organic light-emitting diodes (OLEDs) are a prominent technology in displays and lighting, relying on the electroluminescent properties of organic materials. specificpolymers.commdpi.comcardolite.commdpi.comchemrxiv.org The performance of an OLED is highly dependent on the molecular structure of the materials used in its various layers, including the emissive layer, charge transport layers, and host materials. cardolite.com

Compounds with diaryl structures are frequently employed in OLEDs due to their favorable electronic and photophysical properties. For example, diaryl-substituted carbazoles are used as charge-transporting materials and fluorescent emitters. prochemonline.com The general principle involves creating molecules with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge injection, transport, and recombination, leading to light emission. researchgate.net

While direct applications of this compound in commercial OLEDs are not documented, its derivatives hold potential in this field. By introducing appropriate functional groups, such as amines, carbazoles, or other extended π-conjugated systems, onto the phenyl or methoxyphenyl rings, it is conceivable to design novel materials for OLEDs. The flexible propane linker could influence the morphology of thin films, which is a critical factor for device performance. The methoxy (B1213986) group can also be a site for further derivatization to tune the electronic properties. The development of stable and tunable polycyclic aromatic compounds is a key area of research for advancing organic optoelectronics. chemrxiv.org

| Potential Derivative Type | Potential Role in OLEDs | Rationale |

| Amino-functionalized diarylpropanes | Hole transport layer (HTL) | Amine groups are known to facilitate hole transport. |

| Carbazole-functionalized diarylpropanes | Host material, Emitter | Carbazole moieties are common in OLED materials for their electronic properties and high triplet energy. prochemonline.com |

| Extended π-conjugated diarylpropanes | Emitter | Increasing conjugation can tune the emission color and improve charge carrier mobility. |

Polymers are large molecules composed of repeating structural units known as monomers. pocketdentistry.com The properties of a polymer are determined by the chemical nature of its monomers and the way they are linked together. Diols (molecules with two hydroxyl groups) are common monomers for the synthesis of polyesters through condensation polymerization with dicarboxylic acids. sigmaaldrich.com

Derivatives of this compound, specifically those containing two reactive functional groups, can serve as monomers for the synthesis of advanced polymers. For example, the reduction of a diketone derivative of this compound would yield a diol, which could then be used as a monomer. The incorporation of the rigid diarylpropane unit into a polymer backbone would be expected to influence the polymer's thermal and mechanical properties, such as its glass transition temperature and modulus.

The synthesis of polymers containing 1,3-diarylpropane moieties in their main chain has been reported, demonstrating the feasibility of incorporating this structural unit into macromolecules. researchgate.net Such polymers could find applications in areas where high thermal stability and specific mechanical properties are required.

| Monomer Derivative | Polymer Type | Potential Properties |

| 1,3-Diarylpropane-diol | Polyester | Increased rigidity and thermal stability compared to aliphatic polyesters. |

| Di-amino-1,3-diarylpropane | Polyamide, Polyimide | High-performance polymers with good thermal and chemical resistance. |

| Di-isocyanate-1,3-diarylpropane | Polyurethane | Can impart rigidity and potentially improve mechanical strength. |

Epoxy resins are a significant class of thermosetting polymers widely used as high-performance adhesives and coatings due to their excellent adhesion, chemical resistance, and mechanical properties. specificpolymers.comdic-global.com The most common epoxy resins are based on the reaction of bisphenol A (BPA) with epichlorohydrin (B41342). specificpolymers.com The phenolic hydroxyl groups of BPA react with epichlorohydrin to form the diglycidyl ether of bisphenol A (DGEBA).

Derivatives of this compound that contain phenolic hydroxyl groups could serve as alternatives to or modifiers for traditional phenolic compounds in the synthesis of epoxy resins. For example, demethylation of the methoxy group would yield a phenolic derivative. Reacting this di-phenolic compound with epichlorohydrin would produce a diarylpropane-based epoxy resin.

The incorporation of the this compound structure into an epoxy resin could impart increased flexibility due to the propane linker, while the aromatic rings would contribute to the resin's strength and chemical resistance. Cardanol, a phenolic lipid from cashew nutshell liquid, is used to create specialty epoxy resins and modifiers that offer increased water resistance and flexibility. cardolite.com This demonstrates the principle of using functionalized phenolic compounds to tailor the properties of epoxy resins.

| Potential Resin Component | Role | Anticipated Property Modification |

| Di-phenolic derivative of this compound | Epoxy resin precursor | Could enhance flexibility and impact resistance of the cured resin. |

| Mono-phenolic derivative of this compound | Reactive diluent/modifier | May improve toughness and water resistance. |

Development of New Reagents and Catalysts from Derivatives

The structural framework of this compound serves as a versatile scaffold for the synthesis of a variety of derivatives that have found advanced applications in the development of novel reagents and catalysts. These derivatives, through their unique electronic and steric properties, have enabled significant progress in areas such as coordination chemistry, asymmetric catalysis, and organometallic synthesis. This section will detail the development of new reagents and catalysts from key derivatives of this compound, including β-diketones, chiral amines, and silicon-containing analogs.

From β-Diketone Derivatives to Advanced Catalysts

A prominent class of derivatives derived from the this compound backbone are the β-diketones, specifically 1,3-bis(4-methoxyphenyl)propane-1,3-dione. These compounds are highly effective ligands for a wide range of metal ions, forming stable complexes that can act as potent catalysts in various organic transformations.

The synthesis of metal complexes with these β-diketone ligands has opened up new avenues in catalysis. For instance, gold(III) complexes of 1,3-dicarbonyl compounds have been shown to be highly efficient catalysts for the synthesis of β-enaminones from 1,3-dicarbonyls and amines. rsc.org This method provides an environmentally friendly alternative to traditional synthetic routes that often require harsh reagents and conditions. rsc.org

Furthermore, iron(III) complexes incorporating β-diketone ligands have demonstrated significant catalytic activity in C-H insertion reactions. These iron-carbene complexes, formed from the reaction of an iron(III) porphyrin complex with a diazo compound, can catalyze the insertion of carbene fragments into the C-H bonds of various substrates, including alkanes like cyclohexane. iastate.edu The electronic properties of the β-diketone ligand play a crucial role in modulating the reactivity and selectivity of the iron-carbene intermediate.

Moreover, iron(III) complexes have been investigated for their potential in photodriven oxidation of alkanes using oxygen as the terminal oxidant. nsf.gov While the active species is proposed to be the iron(III) salt itself, the formation of inactive iron-oxo clusters highlights the importance of the ligand environment in maintaining catalytic activity. The use of well-defined iron complexes with ligands such as 1,3-bis(4-methoxyphenyl)propane-1,3-dione can potentially lead to more robust and selective oxidation catalysts.

| Derivative | Metal Complex/Catalyst | Catalytic Application | Research Finding |

| 1,3-Bis(4-methoxyphenyl)propane-1,3-dione | Gold(III) Complex | Synthesis of β-enaminones | Provides an efficient and environmentally friendly alternative to traditional methods. rsc.org |

| 1,3-Bis(4-methoxyphenyl)propane-1,3-dione | Iron(III) Porphyrin Complex | C-H insertion reactions | Catalyzes the insertion of carbene fragments into C-H bonds of alkanes. iastate.edu |

| 1,3-Bis(4-methoxyphenyl)propane-1,3-dione | Iron(III) Complex | Photodriven alkane oxidation | The ligand environment is critical in preventing the formation of inactive iron-oxo clusters. nsf.gov |

Chiral Amine Derivatives as Precursors for Asymmetric Catalysis

The synthesis of chiral amines derived from this compound, such as (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, represents a significant advancement in the field of asymmetric synthesis. These chiral amines serve as valuable precursors for the development of ligands and catalysts for enantioselective transformations.

While the primary documented application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine is as a key intermediate in the synthesis of a specific pharmaceutical, the underlying principles of its synthesis and chirality make it a strong candidate for broader applications in asymmetric catalysis. Chiral N-heterocyclic carbenes (NHCs), which can be synthesized from chiral amines, have emerged as powerful catalysts for a variety of asymmetric reactions, including the acylation of racemic secondary alcohols. researchgate.net The C2-symmetric nature of many of these NHC precursors is crucial for achieving high levels of enantioselectivity. researchgate.net

The development of chiral ligands is a cornerstone of asymmetric catalysis, and chiral amines and their derivatives are frequently employed in this capacity. These ligands can coordinate with transition metals to create chiral catalysts that can favor the formation of one stereoisomer over another. nd.edu The structural and electronic properties of the chiral amine ligand, including the substituents on the nitrogen and the stereogenic centers, are critical in determining the efficiency and enantioselectivity of the catalyst. rsc.orgnih.gov

| Derivative | Potential Catalyst Type | Potential Catalytic Application | Relevant Research Context |

| (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine | Chiral N-Heterocyclic Carbene (NHC) Ligand | Asymmetric acylation of secondary alcohols | Chiral NHCs derived from similar amines are effective catalysts for this transformation. researchgate.net |

| (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine | Chiral Ligand for Transition Metal Catalysis | General asymmetric synthesis | Chiral amines are fundamental building blocks for ligands used in a wide range of asymmetric catalytic reactions. nd.edursc.org |

Silicon-Containing Derivatives for the Synthesis of Novel Reagents

A particularly innovative application of derivatives of this compound is in the synthesis of silicon-containing reagents, specifically eight-membered benzosilacycles. These cyclic compounds are synthesized through a palladium-catalyzed reaction of 1,1-bis(4-methoxyphenyl)siletane, a silicon-containing analog of the core structure, with o-bromostyrenes. acs.orgacs.org

This method allows for the efficient and modular construction of a wide variety of eight-membered aryl- and alkenylsilacycles with excellent regioselectivity. acs.org The resulting benzosilacycles are not merely synthetic curiosities; they are versatile reagents that can undergo a range of downstream transformations to produce even more complex molecular architectures. acs.orgacs.org

The synthetic potential of these benzosilacycles is demonstrated by their further functionalization. For example, the alkene moiety can undergo cyclopropanation and epoxidation, and the silicon-aryl bonds can be cleaved to introduce other functional groups. acs.org These transformations highlight the utility of benzosilacycles as building blocks for the synthesis of new materials and complex organic molecules with potential applications in medicinal chemistry and materials science. acs.orgacs.org The "silicon switch" strategy, where a carbon atom is replaced by a silicon atom, can lead to compounds with improved biological activity and reduced toxicity. acs.org

| Derivative | Synthetic Method | Resulting Reagent | Further Applications |

| 1,1-Bis(4-methoxyphenyl)siletane | Palladium-catalyzed reaction with o-bromostyrenes | Eight-membered benzosilacycles | Versatile downstream transformations including cyclopropanation, epoxidation, and functional group interconversion. acs.org |

Future Research Directions and Outlook

Exploration of Novel, Sustainable Synthetic Routes (e.g., photocatalysis, flow chemistry)

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 1-Phenyl-3-(4-methoxyphenyl)propane, future research will likely pivot from traditional batch processes to more sustainable technologies like photocatalysis and flow chemistry.

Photocatalysis: Visible-light photocatalysis represents a powerful tool for forging carbon-carbon bonds under mild conditions. acs.orgacs.org Future studies could explore the synthesis of this compound via photoreductive 1,2-diarylation of appropriate alkene precursors. acs.orgacs.org This approach, often utilizing iridium or other photosensitive catalysts, could offer a greener alternative to classical methods by minimizing harsh reagents and reaction conditions. acs.org The direct functionalization of C-H bonds using photocatalysis is another promising, yet challenging, avenue for creating diarylalkane frameworks. chemrxiv.org

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. frontiersin.org The synthesis of this compound is readily adaptable to flow processes, particularly through the hydrogenation of its chalcone (B49325) precursor, (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one. Flow reactors, packed with a heterogeneous catalyst (e.g., Pd/C), would allow for precise control over temperature, pressure, and residence time, leading to high-yield, selective reduction of the carbon-carbon double bond. nih.govnih.gov This methodology not only enhances safety, especially when handling hydrogen gas, but also facilitates rapid optimization and production. frontiersin.orgnih.gov

| Synthetic Method | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, use of visible light, novel bond formations. | Catalyst development, substrate scope expansion, mechanistic studies. |

| Flow Chemistry | Enhanced safety, precise process control, scalability, improved yield. | Catalyst stability, reactor design, integration with real-time analytics. |

Investigation of Undiscovered Reactivity Patterns

The this compound scaffold contains multiple sites ripe for the exploration of new chemical transformations. Future research will likely focus on the selective functionalization of the molecule to create novel derivatives.

A key area of interest lies in the activation and functionalization of the benzylic C-H bonds. beilstein-journals.orgnih.gov These positions are susceptible to oxidation, and developing selective methods to introduce new functional groups (e.g., hydroxyl, amino, or carbonyl groups) would be a significant advancement. beilstein-journals.orgmdpi.com Such transformations could be achieved using modern catalytic systems, potentially involving hypervalent iodine reagents or transition-metal catalysts under oxidative conditions. beilstein-journals.orgnih.gov Success in this area would open pathways to a diverse library of derivatives from a common precursor.

Another avenue for investigation is remote functionalization, where a catalytic process could "walk" along the propane (B168953) chain to enable functionalization at a specific, non-obvious position. researchgate.net While challenging, such methods are at the forefront of synthetic chemistry and could provide access to unique isomers of functionalized this compound.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

To fully optimize and understand the synthetic processes described above, advanced in situ and operando characterization techniques will be indispensable. These methods allow researchers to observe reactions as they happen, providing real-time data on reaction kinetics, intermediates, and catalyst behavior. wikipedia.org

For flow chemistry syntheses, the integration of online analytical tools is particularly powerful. rsc.org Techniques such as flow NMR and FTIR spectroscopy can be coupled directly to the reactor output. acs.org This setup would enable continuous monitoring of the hydrogenation of the chalcone precursor to this compound, allowing for rapid optimization of conditions to maximize yield and minimize byproducts. acs.orgazom.com

Operando spectroscopy, where catalytic activity is measured simultaneously with spectroscopic characterization, will be crucial for understanding catalyst deactivation and reaction mechanisms on a molecular level. wikipedia.orgornl.gov For instance, using operando X-ray Absorption Spectroscopy (XAS) in a specialized flow cell could reveal the dynamic oxidation state and coordination environment of a heterogeneous catalyst during the reaction. rsc.orgaip.org Similarly, hyperpolarized 129Xe NMR spectroscopy could be used to monitor temperature changes and reaction progress within a catalytic reactor in real-time. acs.org

| Technique | Information Gained | Application to Synthesis |

| Flow NMR/FTIR | Real-time concentration of reactants, intermediates, and products. | Kinetic profiling, reaction optimization, mechanism elucidation. acs.org |

| Operando XAS | Catalyst oxidation state, coordination environment, structural changes. | Understanding catalyst active sites and deactivation pathways. rsc.org |

| Hyperpolarized NMR | Reaction progress, temperature profiles within the reactor. | Monitoring reaction dynamics and heat transfer in real-time. acs.orgnih.gov |

Expansion into Novel Material Applications (non-biological)

While many diarylpropane derivatives have been explored for biological applications, the intrinsic properties of the this compound structure suggest potential in non-biological materials science. google.comnih.gov The presence of two aromatic rings connected by a flexible three-carbon linker is a common motif in functional organic materials.

Future research could investigate the potential of this compound and its derivatives as building blocks for novel polymers or liquid crystals. The flexibility of the propane chain combined with the rigid aromatic units could impart interesting thermal and mechanical properties. For example, incorporating this moiety into polyester or polyamide backbones could lead to materials with tailored properties. The synthesis of polymers from 1,3-propanediol is a well-established industrial process, suggesting that diaryl-substituted propanediols could be viable monomers. nih.gov

Furthermore, the electronic nature of the phenyl and methoxyphenyl groups suggests that derivatives of this compound could be explored in the field of organic electronics. By introducing appropriate functional groups to enhance π-conjugation or charge-transporting capabilities, it may be possible to design new materials for applications such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The study of how molecular flexibility impacts the mechanical properties of organic electronic crystals is an active area of research. acs.org

Multiscale Computational Modeling for Predictive Design

Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound at an atomic level. nih.gov Future research will increasingly rely on computational modeling to guide experimental efforts.

Predictive Reactivity: Density Functional Theory (DFT) can be used to model potential reaction pathways for both the synthesis and functionalization of the molecule. scienceopen.com By calculating the energy barriers for different mechanisms, researchers can predict the most likely outcomes of a reaction and identify promising catalytic systems before entering the lab. researchgate.netnih.gov This predictive power can significantly accelerate the discovery of novel reactivity patterns.

Molecular Dynamics: The flexible nature of the propane linker makes this compound an interesting candidate for molecular dynamics (MD) simulations. tandfonline.comrsc.org MD simulations can predict the conformational landscape of the molecule, revealing how it might pack in a solid-state material or interact with other molecules in solution. rsc.orgnih.gov This information is critical for designing new materials with specific properties, such as polymers with desired flexibility or crystals with efficient charge transport pathways. Machine learned potentials are emerging as a tool to achieve quantum chemical accuracy in these simulations over longer timescales. rsc.org

| Computational Method | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, electronic properties. | Guiding the design of new synthetic routes and predicting reactivity. scienceopen.com |

| Molecular Dynamics (MD) | Conformational preferences, molecular motion, intermolecular interactions. | Aiding in the design of novel materials and understanding bulk properties. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-phenyl-3-(4-methoxyphenyl)propane, and how do reaction conditions influence yield and purity?

- Methodology :

- Epoxidation : Use chalcone precursors (e.g., 1-phenyl-3-(4-methoxyphenyl)prop-2-en-1-one) in mild conditions with water/ethanol as solvents. Epoxidation via hydrogen peroxide and NaOH yields 1-phenyl-3-(4-methoxyphenyl)-2,3-epoxy-1-propananone .

- Friedel-Crafts Acylation : React 4-methoxybenzene with 3-chloropropionyl chloride using AlCl₃ as a Lewis acid catalyst .

- Experimental Design :

- Monitor reaction progression via TLC or HPLC.

- Optimize temperature (e.g., reflux for 8–12 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of chalcone to oxidizing agent) .

- Data Table : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Epoxidation | 65–75 | ≥95% | H₂O₂/NaOH, RT, 24 h |

| Friedel-Crafts | 50–60 | ≥90% | AlCl₃, anhydrous, 0–5°C |

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound derivatives?

- Methodology :

- ¹H NMR : Identify methoxy protons (δ 3.8–3.9 ppm), aromatic protons (δ 6.7–7.5 ppm), and epoxy protons (δ 4.1–4.3 ppm for epoxides) .

- FTIR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹), epoxy (C-O-C at ~1250 cm⁻¹), and methoxy (C-O at ~2850 cm⁻¹) groups .

- Data Contradictions :

- Discrepancies in epoxy proton shifts may arise from solvent polarity or crystal packing effects. Cross-validate with X-ray crystallography for unambiguous assignments .

Advanced Research Questions

Q. What structural parameters influence the non-linear optical (NLO) properties of this compound derivatives?

- Methodology :

- X-ray Crystallography : Analyze non-centrosymmetric crystal packing (e.g., P2₁ space group) to assess dipole alignment for NLO activity .